2,3-Dichlorophenol

概要

説明

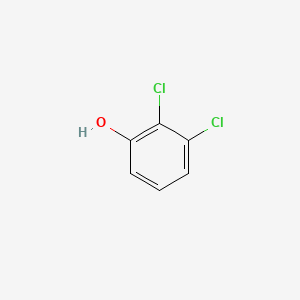

2,3-Dichlorophenol is a chlorinated derivative of phenol with the molecular formula C₆H₄Cl₂O. It is one of the six isomers of dichlorophenol, characterized by the presence of two chlorine atoms attached to the benzene ring at the 2nd and 3rd positions. This compound is known for its phenolic odor and is used in various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

2,3-Dichlorophenol can be synthesized through several methods. One common method involves the sulfonation of 1,2,3-trichlorobenzene to form a sulfonic acid derivative, which is then hydrolyzed under high pressure to yield 3,4-dichloro-2-hydroxybenzenesulfonic acid. This intermediate is subsequently hydrolyzed with sulfuric acid to remove the sulfonic acid group, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is typically produced through the chlorination of phenol. This process involves the direct chlorination of phenol in the presence of a catalyst, such as ferric chloride, under controlled temperature and pressure conditions. The reaction yields a mixture of chlorophenol isomers, which are then separated and purified to obtain this compound .

化学反応の分析

Oxidation Reactions

2,3-DCP undergoes oxidation via interactions with peroxides and radical species:

-

Hydrogen Peroxide (H₂O₂): In aqueous environments, H₂O₂ facilitates nucleophilic aromatic substitution. The hydroxyl group replaces chlorine atoms, forming hydroxylated intermediates. This process is pH-dependent, with increased efficiency under alkaline conditions .

-

Hydroperoxide Anions (HO₂⁻): HO₂⁻ acts as a stronger nucleophile than neutral H₂O₂, attacking the aromatic ring to form intermediates with O–O bonds. Subsequent homolytic cleavage generates radical species (e.g., chlorophenoxyl radicals) .

Table 1: Thermodynamic Parameters for Oxidation Pathways

| Reaction Pathway | ΔE<sub>rxn</sub> (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|

| H₂O₂ nucleophilic substitution | -12.4 | 15.6 |

| HO₂⁻-mediated substitution | -24.3 | 3.8 |

Reduction Reactions

Microbial and chemical reduction pathways dominate:

-

Microbial Reductive Dechlorination: Anaerobic bacteria (e.g., Dehalococcoides) utilize reductive dehalogenases to cleave C–Cl bonds. 2,3-DCP is sequentially dechlorinated to 3-chlorophenol and phenol via ortho-chlorine removal .

-

Chemical Reduction: Sodium borohydride (NaBH₄) reduces 2,3-DCP to less chlorinated phenols under mild conditions, though yields depend on solvent polarity and temperature .

Table 2: Dechlorination Efficiency by Bacterial Strains

| Bacterial Strain | Substrate Position | Dechlorination Rate (μmol/day) |

|---|---|---|

| Dehalococcoides CBDB1 | Ortho | 0.45 |

| Desulfitobacterium hafniense | Meta/Para | 0.28 |

Nucleophilic Substitution

Chlorine atoms at the 2- and 3-positions are susceptible to substitution:

-

Hydroxide Ion (OH⁻): Hydrolysis under high-pressure conditions replaces chlorine with hydroxyl groups, yielding dihydroxybenzenes. Kinetic studies show second-order dependence on OH⁻ concentration .

-

Ammonia (NH₃): In alcoholic solvents, amination produces chloroanilines, though steric hindrance from adjacent chlorines reduces reaction rates .

Thermal Decomposition

Pyrolytic pathways involve bond dissociation and radical formation:

-

O–H Bond Scission: Dominates at temperatures >400°C, producing chlorophenoxyl radicals. Bond dissociation energy (BDE) for O–H is 86.2 kcal/mol, slightly higher than phenol due to electron-withdrawing Cl substituents .

-

Dehydroxylation: Atomic hydrogen abstracts the hydroxyl group, forming dichlorobenzene. ΔE<sub>rxn</sub> ranges from -5.3 to +1.1 kcal/mol depending on substitution pattern .

Table 3: Bond Dissociation Energies (BDEs)

| Bond Type | BDE (kcal/mol) |

|---|---|

| O–H | 86.2 |

| C–Cl (ortho) | 78.4 |

| C–Cl (meta) | 79.8 |

Photodegradation

UV irradiation in environmental matrices induces degradation:

-

Direct Photolysis: λ < 290 nm cleaves C–Cl bonds, forming phenolic radicals. Quantum yield for 2,3-DCP in ice matrices is 0.12 ± 0.03 .

-

Indirect Photolysis: Reaction with hydroxyl radicals (·OH) generates polychlorinated dibenzo-p-dioxins (PCDDs) as secondary pollutants. Rate constant (k<sub>OH</sub>) = 2.7 × 10⁹ M⁻¹s⁻¹ .

Radical-Mediated Reactions

2,3-DCP participates in radical chain reactions:

-

Hydrogen Abstraction: Chlorophenoxyl radicals form via H abstraction by ·OH or ·OOH. These radicals react with O₂ to produce peroxyl radicals (ΔE<sub>rxn</sub> = -14.8 kcal/mol) .

-

Coupling Reactions: Radical recombination yields dimeric products, including chlorinated biphenyls. Steric effects from ortho-chlorines reduce coupling efficiency by 40% compared to para-substituted analogs .

科学的研究の応用

Chemical Synthesis

Intermediate in Chemical Production

- 2,3-DCP serves as an important intermediate in the synthesis of various chemical compounds. It is used in the production of herbicides and pharmaceuticals, facilitating the creation of more complex molecules through chemical reactions such as chlorination and alkylation .

Photocatalytic Degradation

- Research has demonstrated that 2,3-DCP can undergo degradation through photocatalytic processes using titanium dioxide (TiO₂) nanotube arrays. Studies indicate that these processes effectively remove 2,3-DCP from aqueous solutions under UV light, showcasing its potential in environmental remediation efforts .

Biological Research

Microbial and Enzymatic Studies

- In biological research, 2,3-DCP is utilized to study the effects of chlorinated phenols on microbial activity and enzymatic functions. Its impact on various microorganisms provides insights into biochemical pathways and the ecological consequences of chlorinated compounds .

Genetic Toxicology

- The compound has been evaluated for its mutagenic potential using the Ames test. Studies have shown that 2,3-DCP exhibits mutagenic properties in bacterial strains such as Salmonella typhimurium, indicating possible genetic toxicity . This raises concerns regarding its environmental persistence and potential health risks.

Medical Applications

Precursor in Pharmaceutical Synthesis

- Although not used directly as a therapeutic agent, 2,3-DCP acts as a precursor in the synthesis of medicinal compounds. Its derivatives are explored for their pharmacological properties, contributing to drug development efforts .

Environmental Applications

Wastewater Treatment

- Due to its toxicological profile, 2,3-DCP is often found in industrial wastewater. Advanced oxidation processes (AOPs), such as photo-Fenton reactions, have been studied for their effectiveness in degrading 2,3-DCP in contaminated water sources. These methods demonstrate high removal efficiencies and are crucial for addressing environmental pollution .

Toxicological Assessments

- Comprehensive toxicological profiles have been developed to assess the health effects associated with exposure to 2,3-DCP. These studies highlight its potential impacts on human health, including effects on liver function and respiratory issues among exposed populations .

Case Studies

| Study Title | Findings | Application Area |

|---|---|---|

| Genetic Toxicity Evaluation of this compound | Demonstrated mutagenic effects in bacterial assays | Biological Research |

| Photocatalytic Degradation of this compound | High removal efficiency using TiO₂ nanotubes under UV light | Environmental Science |

| Toxicological Profile for Chlorophenols | Identified liver and respiratory effects from exposure | Health Sciences |

作用機序

The mechanism of action of 2,3-Dichlorophenol involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cellular membranes, inhibit enzyme activity, and interfere with cellular signaling pathways. Its chlorinated structure allows it to interact with proteins and nucleic acids, leading to potential toxic effects .

類似化合物との比較

2,3-Dichlorophenol is one of six isomers of dichlorophenol, which include:

- 2,4-Dichlorophenol

- 2,5-Dichlorophenol

- 2,6-Dichlorophenol

- 3,4-Dichlorophenol

- 3,5-Dichlorophenol

Compared to its isomers, this compound has unique reactivity due to the positioning of the chlorine atoms, which influences its chemical behavior and applications. For example, 2,4-Dichlorophenol is widely used in the production of herbicides, while this compound is more commonly used as an intermediate in chemical synthesis .

生物活性

2,3-Dichlorophenol (2,3-DCP) is an organic compound with significant environmental and biological implications. It is a chlorinated derivative of phenol, commonly used in various industrial applications, including the synthesis of pesticides and as a disinfectant. Understanding its biological activity is crucial for assessing its ecological and health impacts.

- Molecular Formula: C6H4Cl2O

- Molecular Weight: 163.01 g/mol

- CAS Number: 576-24-9

Biological Activity Overview

2,3-DCP exhibits a range of biological activities, affecting both microbial and higher organisms. Its toxicity profile varies based on concentration and exposure duration.

Microbial Degradation

Research indicates that 2,3-DCP can be degraded by specific microbial strains. For instance, studies have shown that Dehalococcoides ethenogenes can utilize 2,3-DCP as a carbon source, leading to its reductive dehalogenation . This process is essential for bioremediation efforts in contaminated environments.

Table 1: Microbial Strains Capable of Degrading this compound

| Microbial Strain | Degradation Pathway | Reference |

|---|---|---|

| Dehalococcoides ethenogenes | Reductive dehalogenation | |

| Soil Fungi | Utilization of chloride ions | |

| Various Bacterial Species | Biodegradation in anaerobic conditions |

Acute Toxicity

Acute exposure to 2,3-DCP has been linked to various toxicological effects in laboratory animals. Studies indicate that high doses can lead to:

- Neurological Effects: Symptoms such as lethargy and tremors have been observed in rodents .

- Hepatic Damage: Increased liver weight and necrosis were reported in rats exposed to high concentrations .

Table 2: Summary of Toxicological Findings

| Endpoint | Observed Effect | Study Reference |

|---|---|---|

| Neurological | Lethargy, tremors | |

| Hepatic | Liver hypertrophy, necrosis | |

| Reproductive | Decreased litter size |

Chronic Exposure

Chronic exposure to 2,3-DCP has been associated with more severe health effects:

- Carcinogenic Potential: While direct evidence in humans is limited, animal studies suggest a possible link between chlorophenols and carcinogenesis due to their structural similarity to known carcinogens .

- Immunotoxicity: Limited studies indicate potential immunological effects, including altered antibody production in animal models .

Case Studies

A notable case study involved the assessment of human health risks associated with exposure to chlorophenols in contaminated environments. The study highlighted the potential for increased cancer risk among populations living near industrial sites where 2,3-DCP is prevalent. The findings underscored the need for stringent regulatory measures to mitigate exposure risks .

特性

IUPAC Name |

2,3-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMPSXRYVXUPCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025001 | |

| Record name | 2,3-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-dichlorophenol appears as brown crystals (from ligroin, benzene). Taste threshold concentration 0.00004 mg/L. Odor threshold concentration 0.03 mg/L. (NTP, 1992), Brown solid; [CAMEO] | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

403 °F at 760 mmHg (NTP, 1992), 206 °C | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, benzene, ligroin, In water, 3,600 mg/L at 25 °C | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg], 0.058 mm Hg at 25 °C | |

| Record name | 2,3-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Chlorine atoms on the ortho-position weakened the activity of mono and dichlorophenols as oxidative inhibitors. /Mono and dichlorophenols/, Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/ | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ligroin and benzene | |

CAS No. |

576-24-9, 25167-81-1 | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZM39U444L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

136 to 140 °F (NTP, 1992), 58 °C | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20161 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。